molecular formula C10H26NO2Si3 B14119207 CID 87319099

CID 87319099

Katalognummer: B14119207
Molekulargewicht: 276.57 g/mol
InChI-Schlüssel: PXZKMLQHHLRXJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 87319099” is a chemical entity listed in the PubChem database. This compound is of significant interest due to its unique chemical structure and potential applications in various scientific fields. Understanding its properties, synthesis, reactions, and applications can provide valuable insights for researchers and industry professionals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 87319099 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and maintain consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions

CID 87319099 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

CID 87319099 has a wide range of applications in scientific research:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: this compound could be utilized in the production of specialty chemicals, polymers, or other industrial products.

Wirkmechanismus

The mechanism by which CID 87319099 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. Detailed studies on its mechanism of action would involve techniques such as molecular docking, enzyme assays, and cellular studies to identify the precise targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 87319099 can be identified based on structural and functional similarities. These may include other organic molecules with comparable functional groups or chemical properties.

Uniqueness

This compound stands out due to its unique chemical structure, which may confer specific reactivity or biological activity not observed in closely related compounds. This uniqueness can make it a valuable tool in research and industrial applications.

Conclusion

This compound is a compound of significant interest with diverse applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanism of action can provide valuable insights for researchers and professionals in various fields. Its unique properties and potential make it a compound worth further exploration and study.

Eigenschaften

Molekularformel

C10H26NO2Si3

Molekulargewicht

276.57 g/mol

InChI

InChI=1S/C10H26NO2Si3/c1-15(2,3)12-10(14,8-7-9-11)13-16(4,5)6/h7-9,11H2,1-6H3

InChI-Schlüssel

PXZKMLQHHLRXJD-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC(CCCN)(O[Si](C)(C)C)[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.